Elovl1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

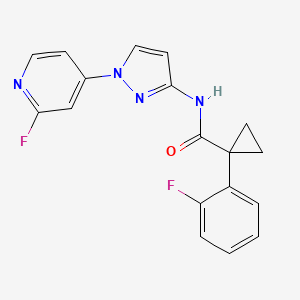

Structure

3D Structure

Properties

Molecular Formula |

C18H14F2N4O |

|---|---|

Molecular Weight |

340.3 g/mol |

IUPAC Name |

1-(2-fluorophenyl)-N-[1-(2-fluoro-4-pyridinyl)pyrazol-3-yl]cyclopropane-1-carboxamide |

InChI |

InChI=1S/C18H14F2N4O/c19-14-4-2-1-3-13(14)18(7-8-18)17(25)22-16-6-10-24(23-16)12-5-9-21-15(20)11-12/h1-6,9-11H,7-8H2,(H,22,23,25) |

InChI Key |

UWMKZOSESQVNAA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC=CC=C2F)C(=O)NC3=NN(C=C3)C4=CC(=NC=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Discovery of Elovl1-IN-1 via High-Throughput Screening

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the discovery of ELOVL1 (Elongation of Very Long Chain Fatty Acids Protein 1) inhibitors, with a specific focus on the methodologies and data related to the identification of compounds like Elovl1-IN-1 through high-throughput screening (HTS).

Introduction: ELOVL1 as a Therapeutic Target

Elongation of very long-chain fatty acids protein 1 (ELOVL1) is a key enzyme in the fatty acid elongation pathway, specifically responsible for the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms.[1] ELOVL1 catalyzes the initial and rate-limiting condensation step in this process.[2] Dysregulation of VLCFA metabolism is implicated in several pathologies, most notably X-linked adrenoleukodystrophy (X-ALD), a rare neurodegenerative disease characterized by the accumulation of VLCFAs.[1][3] This accumulation is due to a deficiency in the ABCD1 transporter, which impairs peroxisomal β-oxidation of VLCFAs, leading to an increase in cytosolic VLCFA-CoA levels that are then further elongated by ELOVL1.[4] Consequently, inhibiting ELOVL1 presents a promising therapeutic strategy for substrate reduction therapy in X-ALD and other related disorders. The discovery of potent and selective ELOVL1 inhibitors, such as this compound, has been significantly advanced by high-throughput screening campaigns.

High-Throughput Screening for ELOVL1 Inhibitors

The identification of novel ELOVL1 inhibitors has been achieved through large-scale screening of extensive compound libraries. A common approach has been the use of a high-throughput radiometric screen or an in vitro microsomal assay to measure the enzymatic activity of ELOVL1.

HTS Campaign Workflow

The overall workflow for the discovery of ELOVL1 inhibitors via HTS can be conceptualized as a multi-step process, from initial screening to hit validation and lead optimization.

Experimental Protocols

High-Throughput Radiometric ELOVL1 Assay (Representative Protocol)

This protocol is a representative methodology for a high-throughput radiometric assay for ELOVL1 activity, based on principles from similar enzyme assays.

Objective: To quantify the enzymatic activity of ELOVL1 by measuring the incorporation of a radiolabeled two-carbon unit from [2-¹⁴C]malonyl-CoA into an acyl-CoA substrate.

Materials:

-

Human ELOVL1-containing microsomes

-

[2-¹⁴C]malonyl-CoA (specific activity ~55 mCi/mmol)

-

Acyl-CoA substrate (e.g., C22:0-CoA)

-

NADPH

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 6.5)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well or 384-well microplates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare a master mix containing assay buffer, NADPH, and the acyl-CoA substrate.

-

Compound Plating: Dispense a small volume (e.g., 1 µL) of test compounds at various concentrations into the wells of the microplate. Include DMSO-only wells as a negative control.

-

Enzyme Addition: Add the ELOVL1-containing microsomes to the wells containing the test compounds and incubate for a short period at 37°C to allow for compound binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding [2-¹⁴C]malonyl-CoA to each well.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., 6 M HCl).

-

Extraction: Extract the radiolabeled fatty acid product from the aqueous reaction mixture using an organic solvent (e.g., hexane).

-

Detection: Transfer the organic phase containing the radiolabeled product to a scintillation vial or a microplate compatible with a scintillation counter, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.

Cell-Based Assay for VLCFA Reduction

Objective: To assess the ability of ELOVL1 inhibitors to reduce the levels of specific VLCFAs in a cellular context.

Materials:

-

Human fibroblasts (e.g., from an X-ALD patient) or other suitable cell lines (e.g., HEK293)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (e.g., this compound)

-

Reagents for lipid extraction

-

LC-MS/MS system for lipid analysis

Procedure:

-

Cell Seeding: Plate the cells in a multi-well format (e.g., 96-well plate) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

-

Cell Lysis and Lipid Extraction: After treatment, wash the cells with PBS and lyse them. Extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).

-

Lipid Analysis: Analyze the lipid extracts by LC-MS/MS to quantify the levels of specific VLCFAs, such as C26:0-lysophosphatidylcholine (LPC) or C26:0-sphingomyelin.

-

Data Analysis: Normalize the levels of the target VLCFA to a shorter-chain fatty acid or total protein content. Calculate the percentage of reduction in VLCFA levels for each compound concentration and determine the EC50 values.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo data for representative ELOVL1 inhibitors discovered through high-throughput screening.

Table 1: In Vitro Activity of ELOVL1 Inhibitors

| Compound | Target | Assay Type | IC50 / EC50 | Cell Line | Reference |

| This compound (Cpd 87) | ELOVL1 | VLCFA Reduction | Not explicitly stated, but active at 1 nM-10 µM | ALD Patient Fibroblasts, B-lymphocytes, Human Microglia | |

| CPD37 | ELOVL1 | Sphingomyelin (SM) C26:0 Reduction | ~50 nM | ALD Patient Fibroblasts | |

| ELOVL1-IN-3 (Cpd 22) | ELOVL1 | C26:0 LPC Synthesis | Not explicitly stated, but active at 100 nM | HEK293 |

Table 2: In Vivo Activity of ELOVL1 Inhibitors

| Compound | Animal Model | Dose | Route | Duration | Effect on C26:0 LPC | Reference |

| This compound (Cpd 87) | ABCD1 KO Mice | 0.5-64 mg/kg | p.o. | 28 days | Dose-dependent reduction | |

| This compound (Cpd 87) | Wild-Type Rats | 30-300 mg/kg | p.o. | 7 days | Reduction in blood levels | |

| This compound (Cpd 87) | Cynomolgous Monkeys | 30 mg/kg | p.o. | 7 days | Reduction in blood levels | |

| ELOVL1-IN-3 (Cpd 22) | ABCD1 KO Mice | 1-32 mg/kg | p.o. | 3 months | Significant reduction in blood | |

| ELOVL1-IN-3 (Cpd 22) | Sprague-Dawley Rats | 10 or 50 mg/kg | p.o. | 28 days | 78% and 79% reduction in blood, respectively | |

| ELOVL1-IN-3 (Cpd 22) | Cynomolgous Monkeys | 6.5 or 50 mg/kg | p.o. | 14 days | 47% and 65% reduction in blood, respectively |

ELOVL1 Signaling Pathway and Inhibition

The fatty acid elongation cycle is a four-step process that occurs in the endoplasmic reticulum. ELOVL1 is responsible for the initial condensation reaction.

Conclusion

The discovery of this compound and other potent ELOVL1 inhibitors through high-throughput screening has provided valuable tools for studying the role of VLCFA elongation in health and disease. These efforts have also paved the way for the development of potential therapeutics for X-linked adrenoleukodystrophy and other disorders associated with VLCFA accumulation. The methodologies outlined in this technical guide, from the initial HTS campaign to in vivo validation, represent a robust framework for the continued discovery and development of novel ELOVL1 inhibitors. Further research will focus on optimizing the pharmacokinetic and safety profiles of these compounds to advance them into clinical development.

References

- 1. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elovl1-IN-1: Synthesis, Chemical Structure, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological evaluation of Elovl1-IN-1, a potent inhibitor of the Elongation of very-long-chain fatty acids protein 1 (ELOVL1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting ELOVL1, particularly in the context of X-linked adrenoleukodystrophy (ALD).

Introduction to ELOVL1 and its Role in Disease

Elongation of very-long-chain fatty acids protein 1 (ELOVL1) is a key enzyme in the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. ELOVL1 catalyzes the first and rate-limiting step in the fatty acid elongation cycle. This process is crucial for the production of various lipids that are essential components of cell membranes and signaling molecules.

In certain pathological conditions, such as X-linked adrenoleukodystrophy (ALD), a genetic disorder caused by mutations in the ABCD1 gene, the breakdown of VLCFAs is impaired. This leads to the accumulation of these fatty acids in various tissues, including the brain, spinal cord, and adrenal glands, contributing to the severe neurological symptoms and adrenal insufficiency characteristic of the disease.[1] Therefore, inhibiting ELOVL1 to reduce the production of VLCFAs presents a promising therapeutic strategy for ALD.[1]

Chemical Structure and Properties of this compound

This compound, also identified as compound 87 in patent WO2018107056A1, is a potent and selective inhibitor of the ELOVL1 enzyme.

Chemical Name: 1-(2-fluorophenyl)-N-[1-(2-fluoro-4-pyridinyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxamide

CAS Number: 2227482-41-7

Molecular Formula: C₁₈H₁₄F₂N₄O

Molecular Weight: 340.33 g/mol

Chemical Structure:

Synthesis of this compound

While the specific, detailed synthesis protocol for this compound (compound 87) is proprietary and detailed within patent WO2018107056A1, a general and plausible synthetic route for this class of pyrazole amide compounds can be constructed based on established organic chemistry principles and similar syntheses reported in the literature. The synthesis would likely involve the coupling of a pyrazole amine intermediate with a cyclopropyl carboxylic acid derivative.

Proposed Synthetic Scheme:

A likely synthetic approach would involve two key fragments: 1-(2-fluoro-4-pyridinyl)-1H-pyrazol-3-amine and 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid. The final step would be an amide coupling reaction.

Step 1: Synthesis of 1-(2-fluoro-4-pyridinyl)-1H-pyrazol-3-amine

This intermediate can be synthesized through a multi-step process starting from commercially available materials. A common method involves the reaction of a hydrazine derivative with a β-keto nitrile or a similar precursor to form the pyrazole ring, followed by the introduction of the fluoropyridinyl group.

Step 2: Synthesis of 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid

This carboxylic acid derivative can be prepared using various methods, such as the Simmons-Smith cyclopropanation of a corresponding styrene precursor followed by oxidation, or through a nucleophilic addition to a cyclopropanone equivalent.

Step 3: Amide Coupling

The final step involves the coupling of the pyrazole amine and the cyclopropyl carboxylic acid. This is typically achieved using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an appropriate aprotic solvent like DMF (Dimethylformamide) or DCM (Dichloromethane).

Biological Activity and Quantitative Data

This compound has been shown to be a potent inhibitor of ELOVL1 and effectively reduces the levels of VLCFAs in various cell types and in vivo models.

| Parameter | Value | Assay Conditions | Reference |

| Target | ELOVL1 | - | Patent WO2018107056A1 |

| Biological Effect | Reduction of VLCFA levels | In vitro and in vivo | Patent WO2018107056A1 |

| In Vivo Efficacy | Significant reduction of C26:0 in brain tissue of an ALD mouse model | 10 mg/kg, oral administration | Patent WO2018107056A1 |

Experimental Protocols

In Vitro Assay for ELOVL1 Inhibition in Fibroblasts

This protocol describes a method to assess the efficacy of this compound in reducing the levels of C26:0-lysophosphatidylcholine (C26:0-LPC), a key biomarker for ALD, in cultured human fibroblasts.

Materials:

-

Human dermal fibroblasts (from ALD patients and healthy controls)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

DMSO (vehicle control)

-

Methanol

-

Internal Standard (e.g., D4-C26:0-LPC)

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture human fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 48-72 hours.

-

Cell Lysis and Lipid Extraction:

-

Wash the cells with ice-cold PBS.

-

Scrape the cells in methanol containing the internal standard.

-

Sonicate the cell suspension to ensure complete lysis.

-

Centrifuge to pellet cell debris.

-

-

LC-MS/MS Analysis:

-

Data Analysis: Quantify the amount of C26:0-LPC relative to the internal standard and normalize to the total protein content of the cell lysate. Calculate the IC₅₀ value for this compound.

In Vivo Evaluation in an ALD Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of ALD (e.g., Abcd1 knockout mice).

Materials:

-

Abcd1 knockout mice and wild-type littermates

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Blood collection supplies

-

Tissue homogenization equipment

-

LC-MS/MS system

Procedure:

-

Animal Dosing: Administer this compound orally to Abcd1 knockout mice at a specified dose (e.g., 10 mg/kg) once daily for a predetermined period (e.g., 4 weeks). A control group should receive the vehicle alone.

-

Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture and harvest tissues of interest (e.g., brain, spinal cord, liver).

-

Lipid Extraction from Plasma and Tissues:

-

Extract lipids from plasma and homogenized tissues using a suitable solvent system (e.g., Folch method).

-

Add an appropriate internal standard for VLCFA analysis.

-

-

LC-MS/MS Analysis: Analyze the levels of C26:0 and other VLCFAs in the lipid extracts using a validated LC-MS/MS method.

-

Data Analysis: Compare the VLCFA levels in the treated group to the vehicle-treated group and wild-type controls.

Signaling Pathways and Experimental Workflows

ELOVL1 in the Very-Long-Chain Fatty Acid Elongation Pathway

The following diagram illustrates the central role of ELOVL1 in the fatty acid elongation cycle, which takes place in the endoplasmic reticulum.

Caption: The fatty acid elongation cycle, with ELOVL1 catalyzing the initial condensation step.

Pathophysiology of X-Linked Adrenoleukodystrophy and the Role of ELOVL1 Inhibition

This diagram depicts the molecular pathology of ALD and the therapeutic intervention point for an ELOVL1 inhibitor.

Caption: Pathophysiological cascade in ALD and the inhibitory action of this compound.

Experimental Workflow for In Vitro Evaluation of this compound

This diagram outlines the key steps in the laboratory workflow for assessing the in vitro efficacy of an ELOVL1 inhibitor.

Caption: A typical experimental workflow for the in vitro testing of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of ELOVL1 in health and disease. Its potency and selectivity make it a promising lead compound for the development of therapeutics for X-linked adrenoleukodystrophy and potentially other disorders characterized by VLCFA accumulation. This guide provides a foundational understanding of its synthesis, chemical properties, and methods for its biological evaluation, which will be of significant value to researchers in the field. Further investigation into the pharmacokinetics, pharmacodynamics, and long-term safety of this compound and its analogs is warranted to fully explore its therapeutic potential.

References

- 1. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A selective detection of lysophosphatidylcholine in dried blood spots for diagnosis of adrenoleukodystrophy by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Elovl1-IN-1 on Very Long-Chain Fatty Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Elovl1-IN-1, a potent and selective inhibitor of the Elongation of Very-Long-Chain Fatty Acids 1 (ELOVL1) enzyme. ELOVL1 is the rate-limiting enzyme responsible for the synthesis of very-long-chain saturated and monounsaturated fatty acids (VLCFAs), particularly C24:0 and C26:0. The accumulation of these VLCFAs is a key pathological hallmark of X-linked adrenoleukodystrophy (X-ALD), a debilitating neurodegenerative disease. This document details the role of ELOVL1 in VLCFA synthesis, the inhibitory action of this compound, and presents quantitative data on its efficacy. Furthermore, it provides detailed experimental protocols for assessing ELOVL1 inhibition and visualizing the associated biological pathways.

Introduction to ELOVL1 and VLCFA Synthesis

Very-long-chain fatty acids are essential components of cellular lipids, playing crucial roles in membrane structure and cell signaling. The synthesis of VLCFAs involves a four-step elongation cycle, with the initial and rate-limiting condensation step catalyzed by one of seven ELOVL enzymes (ELOVL1-7). Each ELOVL enzyme exhibits specificity for fatty acid substrates of different chain lengths and degrees of saturation.

ELOVL1 is primarily responsible for the elongation of saturated and monounsaturated fatty acids with 20 or more carbons, making it the key enzyme in the synthesis of C24:0 and C26:0 fatty acids.[1][2][3] In the context of X-linked adrenoleukodystrophy, a genetic disorder caused by mutations in the ABCD1 gene, impaired peroxisomal β-oxidation leads to the accumulation of VLCFAs, for which ELOVL1 is the principal synthesizing enzyme.[3][4] Therefore, inhibiting ELOVL1 presents a promising therapeutic strategy for reducing VLCFA levels in X-ALD patients.

This compound: A Potent Inhibitor of ELOVL1

This compound, also identified as compound 87 in patent WO2018107056A1, is a small molecule inhibitor of the ELOVL1 enzyme. By directly targeting the catalytic activity of ELOVL1, this compound blocks the initial condensation step of VLCFA elongation, thereby reducing the production of C24 and C26 fatty acids. Several other potent ELOVL1 inhibitors have been developed, including compound 22 (also known as ELOVL1-IN-3) and compound 27, which have been instrumental in elucidating the therapeutic potential of ELOVL1 inhibition.

Mechanism of Action

The primary mechanism of action of this compound and other related inhibitors is the direct, competitive or non-competitive inhibition of the ELOVL1 enzyme's fatty acid elongase activity. This inhibition prevents the condensation of malonyl-CoA with a long-chain acyl-CoA substrate, the first and rate-limiting step of VLCFA synthesis. This leads to a substrate reduction, decreasing the cellular pool of C24:0 and C26:0 fatty acids and their downstream metabolites, such as C26:0 lysophosphatidylcholine (LPC).

Quantitative Data on ELOVL1 Inhibitor Efficacy

The following tables summarize the quantitative data on the efficacy of various ELOVL1 inhibitors from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of ELOVL1 Inhibitors

| Inhibitor | Assay System | Target | IC50 / EC50 | Reference |

| This compound (Compound 87) | Adrenoleukodystrophy (ALD) patient fibroblasts, healthy human fibroblasts, ALD patient B-lymphocytes, and human microglia | VLCFA/LPC reduction | 1 nM - 10 μM (effective concentration range) | |

| Compound 22 (ELOVL1-IN-3) | HEK293 cells | C26:0 LPC synthesis | 0.4 nM (EC50) | |

| Compound 22 | ELOVL1 cell-based assay (HEK) | C26:0 synthesis | 400 pM (IC50) | |

| Compound 27 | ELOVL1 enzyme assay | ELOVL1 inhibition | 900 nM (IC50) | |

| Compound 27 | HEK293 cells | C26:0 LPC synthesis | 13 nM (IC50) | |

| Compound 27 | Primary fibroblasts from CALD or AMN patients | LPC(C26:0) synthesis | 15-43 nM (IC50) |

Table 2: In Vivo Efficacy of ELOVL1 Inhibitors

| Inhibitor | Animal Model | Dose and Duration | Effect on C26:0 LPC Levels | Reference |

| This compound (Compound 87) | ABCD1 knockout (KO) mice | 0.5-64 mg/kg, p.o. once daily for 28 days | Dose-dependent reduction in blood | |

| This compound (Compound 87) | Wild-type (WT) rats | 30-300 mg/kg, p.o. once daily for 7 days | Reduction in blood | |

| This compound (Compound 87) | Cynomolgous monkeys | 30 mg/kg, p.o. once daily for 7 days | Reduction in blood | |

| Compound 22 (ELOVL1-IN-3) | ABCD1 knockout C57BL/6 mice | 1-32 mg/kg, p.o., once daily, for 3 months | Significant reduction in blood (8 mg/kg or higher brought levels near wild-type) | |

| Compound 22 (ELOVL1-IN-3) | Sprague-Dawley rats | 10 or 50 mg/kg, p.o., once daily, for 28 days | Reduced by 78% and 79%, respectively, in blood | |

| Compound 22 (ELOVL1-IN-3) | Cynomolgous monkeys | 6.5 or 50 mg/kg, p.o., once daily, for 14 days | Reduced by 47% and 65%, respectively, in blood | |

| Compound 27 | Wild-type mice and rats | 2, 16, and 32 mg/kg | Reduction in blood | |

| Compound 27 | ABCD1-/- mouse model of ALD | 1 or 10 mg/kg per day for at least three months | Reduction in CNS |

Signaling Pathways and Experimental Workflows

VLCFA Synthesis and Sphingolipid Metabolism

ELOVL1 plays a crucial role in the synthesis of C24 sphingolipids by producing the necessary C24 acyl-CoAs. This pathway is essential for the formation of complex sphingolipids that are integral to membrane microdomain function. The activity of ELOVL1 is also linked to the ceramide synthase CERS2.

Caption: VLCFA synthesis and its inhibition by this compound.

mTOR Signaling Pathway and ELOVL1 Regulation

The mTOR signaling pathway, a central regulator of cell growth and metabolism, has been shown to regulate the expression of ELOVL1. Specifically, mTORC1 promotes lipid biosynthesis through transcription factors like SREBP1c, which can, in turn, influence the expression of lipogenic genes, including ELOVL1. Inhibition of mTORC1 with rapamycin has been demonstrated to decrease ELOVL1 expression and fatty acid synthesis.

Caption: Regulation of ELOVL1 expression by the mTORC1 signaling pathway.

Experimental Workflow for Assessing ELOVL1 Inhibition

The following diagram outlines a typical experimental workflow to evaluate the efficacy of an ELOVL1 inhibitor like this compound.

Caption: Experimental workflow for evaluating ELOVL1 inhibitors.

Detailed Experimental Protocols

In Vitro ELOVL1 Inhibition Assay in Cultured Cells

-

Cell Culture:

-

Culture human fibroblasts (from healthy donors or X-ALD patients) or HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Inhibitor Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

-

Lipid Extraction:

-

After incubation, wash the cells with phosphate-buffered saline (PBS).

-

Harvest the cells by scraping and transfer to a glass tube.

-

Perform a Bligh-Dyer lipid extraction using a chloroform:methanol:water (1:2:0.8, v/v/v) solvent system.

-

-

VLCFA Analysis by Mass Spectrometry:

-

Hydrolyze the extracted lipids to release free fatty acids.

-

Derivatize the fatty acids to fatty acid methyl esters (FAMEs).

-

Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of C24:0, C26:0, and other fatty acids.

-

Use deuterated internal standards for accurate quantification.

-

-

Data Analysis:

-

Normalize the levels of C26:0 to a stable fatty acid, such as C22:0.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

In Vivo Efficacy Study in an ABCD1 Knockout Mouse Model

-

Animal Model:

-

Use male ABCD1 knockout mice, which exhibit an accumulation of VLCFAs similar to human X-ALD patients.

-

House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

-

Inhibitor Administration:

-

Prepare a formulation of this compound suitable for oral administration (e.g., in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).

-

Administer the inhibitor daily by oral gavage at various doses (e.g., 1, 10, 30 mg/kg) for a specified period (e.g., 28 days).

-

Include a vehicle-treated control group.

-

-

Sample Collection:

-

At the end of the treatment period, collect blood samples via cardiac puncture.

-

Perfuse the animals with saline and harvest tissues of interest (e.g., brain, spinal cord, liver).

-

-

VLCFA Analysis:

-

Extract lipids from plasma and homogenized tissues as described in the in vitro protocol.

-

Analyze VLCFA levels using GC-MS or LC-MS/MS.

-

-

Data Analysis:

-

Compare the VLCFA levels in the treated groups to the vehicle control group and to wild-type mice.

-

Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed reductions in VLCFA levels.

-

Conclusion

This compound and other potent ELOVL1 inhibitors represent a promising therapeutic avenue for X-linked adrenoleukodystrophy by directly targeting the synthesis of pathogenic very-long-chain fatty acids. This technical guide has provided a detailed overview of the mechanism of action, quantitative efficacy data, relevant signaling pathways, and experimental protocols for the evaluation of these inhibitors. The presented information is intended to support further research and development in this critical area of neurodegenerative disease therapeutics.

References

- 1. pnas.org [pnas.org]

- 2. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Role of ELOVL in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into Elovl1-IN-1: An Inhibitor of Very-Long-Chain Fatty Acid Elongase 1 from Patent WO2018107056A1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ELOVL1 inhibitor, Elovl1-IN-1, first disclosed in patent WO2018107056A1. The document delves into the inhibitor's mechanism of action, its effects in preclinical models, and the experimental methodologies utilized for its characterization. This information is intended to support further research and development efforts in the field of very-long-chain fatty acid (VLCFA) metabolism and associated disorders.

Core Concepts: The Role of ELOVL1 in VLCFA Synthesis

Elongation of Very-Long-Chain Fatty Acids 1 (ELOVL1) is a critical enzyme in the biosynthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms.[1][2][3] ELOVL1 catalyzes the initial and rate-limiting condensation step in the fatty acid elongation cycle, which occurs in the endoplasmic reticulum.[4] This process involves the addition of two-carbon units to a growing acyl-CoA chain. ELOVL1 exhibits substrate specificity, with a preference for saturated and monounsaturated fatty acyl-CoAs, particularly C22:0, C24:0, and C26:0.[4]

The accumulation of VLCFAs is a hallmark of X-linked adrenoleukodystrophy (X-ALD), a debilitating neurodegenerative disorder caused by mutations in the ABCD1 gene. This gene encodes a peroxisomal transporter responsible for importing VLCFAs into peroxisomes for degradation. The therapeutic hypothesis underlying the development of ELOVL1 inhibitors is that by blocking the synthesis of VLCFAs, it may be possible to reduce their accumulation in tissues and thereby mitigate the pathology of X-ALD.

This compound (Compound 87)

This compound, also referred to as compound 87 in patent WO2018107056A1, is a small molecule inhibitor of the ELOVL1 enzyme. Its development represents a substrate reduction therapy approach for diseases characterized by VLCFA accumulation.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activity of ELOVL1 inhibitors, including compounds structurally related to or representative of the class of inhibitors described in the patent.

Table 1: In Vitro Activity of ELOVL1 Inhibitors

| Compound | Assay System | Endpoint | Potency | Reference |

| This compound (Compound 87) | Adrenoleukodystrophy (ALD) patient fibroblasts, healthy human fibroblasts, ALD patient B-lymphocytes, human microglia | Reduction of VLCFA and lysophosphatidylcholine (LPC) levels | 1 nM - 10 µM (48h treatment) | |

| ELOVL1-IN-22 (Compound 22) | HEK293 cells | Reduction of C26:0 VLCFA synthesis | EC50 = 0.4 nM | |

| ELOVL1-IN-3 (Compound 22) | HEK293 cells | Inhibition of ELOVL1-mediated C26:0 LPC synthesis | 100 nM (48h treatment) | |

| CPD37 | In vitro microsomal assay | ELOVL1 activity inhibition | - | |

| CPD37 | Childhood cerebral ALD (CCALD) patient fibroblasts | Reduction of sphingomyelin C26:0 to C22:0 ratio | - |

Table 2: In Vivo Activity of ELOVL1 Inhibitors

| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |

| This compound (Compound 87) | ABCD1 knockout (KO) mice | 0.5 - 64 mg/kg, p.o., once daily for 28 days | Reduction of C26:0 LPC level in blood | |

| This compound (Compound 87) | Wild-type (WT) rats | 30 - 300 mg/kg, p.o., once daily for 7 days | Reduction of C26:0 LPC level in blood | |

| This compound (Compound 87) | Cynomolgous monkeys | 30 mg/kg, p.o., once daily for 7 days | Reduction of C26:0 LPC level in blood | |

| ELOVL1-IN-3 (Compound 22) | ABCD1 knockout C57BL/6 mice | 1 - 32 mg/kg, p.o., once daily for 3 months | Significant reduction of blood C26:0 LPC levels (8 mg/kg and higher brought levels near wild-type) | |

| ELOVL1-IN-3 (Compound 22) | Sprague-Dawley rats | 10 or 50 mg/kg, p.o., once daily for 28 days | Reduction of blood C26:0 LPC levels by 78% and 79%, respectively | |

| ELOVL1-IN-3 (Compound 22) | Cynomolgous monkeys | 6.5 or 50 mg/kg, p.o., once daily for 14 days | Reduction of blood C26:0 LPC levels by 47% and 65%, respectively | |

| CPD37 | Abcd1-/y mice | 100 mg/kg/day, p.o. | Reduction of plasma C26:0 to wild-type levels |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of ELOVL1 inhibitors.

In Vitro ELOVL1 Inhibition Assay

-

Objective: To determine the potency of a test compound in inhibiting ELOVL1 enzymatic activity.

-

Methodology:

-

Microsome Preparation: Microsomes containing human ELOVL1 are prepared from a suitable expression system (e.g., insect cells or HEK293 cells).

-

Reaction Mixture: The reaction mixture typically contains the microsomal preparation, a fatty acyl-CoA substrate (e.g., C22:0-CoA), malonyl-CoA (as a two-carbon donor), and NADPH in a suitable buffer.

-

Compound Incubation: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of one of the key reagents (e.g., malonyl-CoA) and incubated at 37°C for a defined period. The reaction is then terminated by the addition of a quenching solution (e.g., a strong acid or base).

-

Analysis: The elongated fatty acid product (e.g., C24:0-CoA) is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS) or a radiometric assay if a radiolabeled substrate is used.

-

Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of ELOVL1 activity, is calculated from the dose-response curve.

-

Cellular Assay for VLCFA Reduction

-

Objective: To assess the ability of a test compound to reduce VLCFA levels in a cellular context.

-

Methodology:

-

Cell Culture: Human fibroblasts from X-ALD patients or other relevant cell lines (e.g., HEK293, B-lymphocytes, microglia) are cultured under standard conditions.

-

Compound Treatment: Cells are treated with the test compound at a range of concentrations for a specified duration (e.g., 48-72 hours).

-

Lipid Extraction: After treatment, cellular lipids are extracted using a suitable solvent system (e.g., Folch method).

-

VLCFA Analysis: The levels of specific VLCFAs (e.g., C26:0) and their derivatives, such as lysophosphatidylcholine (LPC), are quantified by LC-MS or gas chromatography-mass spectrometry (GC-MS).

-

Data Analysis: The EC50 value, the concentration of the compound that produces 50% of the maximal reduction in VLCFA levels, is determined.

-

In Vivo Efficacy Studies in Animal Models

-

Objective: To evaluate the in vivo efficacy of an ELOVL1 inhibitor in reducing VLCFA levels in relevant tissues of an animal model of X-ALD.

-

Methodology:

-

Animal Model: The Abcd1 knockout mouse is a commonly used animal model that recapitulates the biochemical defect of X-ALD (VLCFA accumulation).

-

Compound Administration: The test compound is administered to the animals via an appropriate route (e.g., oral gavage) at different dose levels and for a defined treatment period (e.g., daily for several weeks or months).

-

Sample Collection: At the end of the treatment period, blood and various tissues (e.g., brain, spinal cord, adrenal glands) are collected.

-

VLCFA Analysis: Lipid extraction and analysis of VLCFA levels (e.g., C26:0-LPC in blood) are performed as described for the cellular assay.

-

Data Analysis: The extent of VLCFA reduction in treated animals is compared to that in vehicle-treated control animals.

-

Visualizations

VLCFA Biosynthesis Pathway and ELOVL1 Inhibition

References

- 1. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Initial Studies of Pyrazole Amides as ELOVL1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial research and development of pyrazole amides as potent and selective inhibitors of the Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1). ELOVL1 is a key enzyme in the synthesis of very-long-chain fatty acids (VLCFAs), and its inhibition presents a promising therapeutic strategy for disorders characterized by VLCFA accumulation, most notably X-linked adrenoleukodystrophy (X-ALD). This document details the quantitative structure-activity relationships (SAR), key experimental protocols, and the underlying biological pathways.

Introduction to ELOVL1 and its Role in VLCFA Metabolism

Very-long-chain fatty acids are fatty acids with 22 or more carbon atoms. Their synthesis is a cyclical process involving four key enzymatic steps that take place in the endoplasmic reticulum. ELOVL1 is the rate-limiting enzyme in this pathway, responsible for the initial condensation of an acyl-CoA with malonyl-CoA to extend the fatty acid chain.[1] Specifically, ELOVL1 is the primary elongase responsible for the synthesis of saturated VLCFAs such as C24:0 and C26:0.[2]

Mutations in the ABCD1 gene, which encodes a peroxisomal transporter for VLCFAs, lead to their accumulation in tissues and plasma, causing the severe neurodegenerative disorder X-linked adrenoleukodystrophy.[3] The inhibition of ELOVL1 offers a substrate reduction therapy approach to mitigate the pathological accumulation of these fatty acids.[3] Initial studies have identified pyrazole amides as a promising class of small molecule inhibitors of ELOVL1.[3]

Quantitative Structure-Activity Relationship (SAR) of Pyrazole Amide Inhibitors

The development of potent pyrazole amide inhibitors of ELOVL1 evolved from a high-throughput screening hit that was a thiazole amide. Through systematic optimization of the core scaffold and substituents, a series of pyrazole amides were synthesized and evaluated for their inhibitory activity against ELOVL1. A key publication, "Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1" in the Journal of Medicinal Chemistry, details this process. The following tables summarize the structure-activity relationship data for a selection of these pyrazole amide analogs.

Table 1: In Vitro Inhibitory Activity of Pyrazole Amide Analogs against ELOVL1

| Compound ID | R1 Group | R2 Group | IC50 (µM) |

| 1 | H | H | > 10 |

| 2 | 2-F-Phenyl | H | 5.2 |

| 3 | 2-F-Phenyl | 2-F-Pyridin-4-yl | 1.5 |

| Compound 27 | 2-F-Phenyl (cyclopropyl) | 2-F-Pyridin-4-yl | 0.9 |

Data synthesized from publicly available abstracts and research highlights. Specific values for a broader range of analogs are detailed in the primary publication.

Table 2: In Vivo Efficacy of Compound 27 in an ABCD1 Knockout Mouse Model of X-ALD

| Treatment Group | Duration | C26:0 Lyso-PC Levels in Plasma (relative to WT) | C26:0 Lyso-PC Levels in Brain (relative to WT) |

| Vehicle | 4 weeks | ~150% | ~120% |

| Compound 27 (10 mg/kg/day) | 4 weeks | Near Wild-Type Levels | ~90% |

| Compound 27 (30 mg/kg/day) | 4 weeks | Near Wild-Type Levels | ~75% |

| Compound 27 (30 mg/kg/day) | 12 weeks | Near Wild-Type Levels | Up to 65% reduction |

Data synthesized from publicly available abstracts and research highlights.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the initial studies of pyrazole amide ELOVL1 inhibitors.

General Synthesis of Pyrazole Amide Inhibitors

The synthesis of the pyrazole amide core generally involves the coupling of a substituted pyrazole amine with a carboxylic acid. The following is a generalized procedure for the synthesis of compounds like Compound 27.

Scheme 1: General Synthetic Route for Pyrazole Amides

Caption: Generalized workflow for the synthesis of pyrazole amides.

Procedure:

-

To a solution of the desired carboxylic acid (1.0 eq) in an appropriate solvent such as dimethylformamide (DMF), add a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the corresponding pyrazole amine (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazole amide.

In Vitro ELOVL1 Inhibition Assay (Microsomal Assay)

This assay determines the in vitro potency of compounds in inhibiting the enzymatic activity of ELOVL1 in a microsomal preparation.

Experimental Workflow:

Caption: Workflow for the in vitro ELOVL1 inhibition assay.

Procedure:

-

Microsome Preparation: Prepare microsomes from cells overexpressing human ELOVL1.

-

Reaction Setup: In a 96-well plate, combine the microsomal preparation with a reaction buffer (e.g., 100 mM HEPES, pH 7.4), malonyl-CoA, and NADPH.

-

Inhibitor Addition: Add the pyrazole amide test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

-

Initiate Reaction: Start the reaction by adding the fatty acyl-CoA substrate (e.g., C22:0-CoA).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., 10% acetic acid in isopropanol).

-

Lipid Extraction: Extract the lipids from the reaction mixture using a suitable solvent system (e.g., hexane:isopropanol).

-

Analysis: Analyze the levels of the elongated fatty acid product (e.g., C24:0) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Measurement of Very-Long-Chain Fatty Acids (VLCFAs) in Biological Samples

The quantification of VLCFAs, particularly C26:0, in plasma and tissue samples is crucial for assessing the in vivo efficacy of ELOVL1 inhibitors. LC-MS/MS is the gold standard for this analysis.

Experimental Workflow:

Caption: Workflow for the measurement of VLCFAs in biological samples.

Procedure:

-

Sample Preparation: Collect plasma or homogenize tissue samples.

-

Lipid Extraction: Extract total lipids from the samples using a standard method such as the Folch extraction (chloroform:methanol).

-

Hydrolysis: Hydrolyze the extracted lipids to release free fatty acids by saponification (e.g., using methanolic KOH).

-

Derivatization: Derivatize the free fatty acids to improve their chromatographic and mass spectrometric properties. A common method is esterification to form fatty acid methyl esters (FAMEs).

-

LC-MS/MS Analysis:

-

Inject the derivatized sample into a liquid chromatograph equipped with a C18 reverse-phase column.

-

Separate the fatty acid derivatives using a suitable gradient elution.

-

Detect and quantify the specific VLCFAs of interest using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Use stable isotope-labeled internal standards for accurate quantification.

-

-

Data Analysis: Calculate the concentration of each VLCFA by comparing its peak area to that of the corresponding internal standard.

ELOVL1 Signaling and Inhibition Pathway

The following diagram illustrates the fatty acid elongation pathway and the point of inhibition by pyrazole amides.

Caption: The fatty acid elongation cycle and the inhibitory action of pyrazole amides on ELOVL1.

Conclusion

The initial studies of pyrazole amides have successfully identified potent and selective inhibitors of ELOVL1. These compounds have demonstrated efficacy in both in vitro and in vivo models of X-linked adrenoleukodystrophy by reducing the levels of very-long-chain fatty acids. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on novel therapeutics targeting ELOVL1. Further research is warranted to optimize the pharmacokinetic and safety profiles of this promising class of inhibitors for potential clinical development.

References

- 1. Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1. | Palmetto Profiles [profiles.musc.edu]

- 2. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

ELOVL1 Enzyme in Fatty Acid Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the ELOVL1 enzyme, a critical component in the synthesis of very long-chain fatty acids (VLCFAs). We will explore its core function, regulatory mechanisms, involvement in disease pathology, and its potential as a therapeutic target. This document synthesizes current research, presenting quantitative data, experimental methodologies, and pathway visualizations to serve as a comprehensive resource.

Introduction to ELOVL1

The elongation of very long-chain fatty acids (ELOVL) family of enzymes are central to the endogenous production of fatty acids with chain lengths of 20 carbons or more, known as VLCFAs.[1][2] These molecules are not merely structural components of cell membranes but also serve as precursors for essential lipids like ceramides and sphingolipids and are involved in various signaling pathways.[1][3][4]

In mammals, seven distinct ELOVL enzymes (ELOVL1-7) have been identified, each displaying unique substrate specificities and tissue expression patterns. ELOVL1 is ubiquitously expressed and is the primary elongase responsible for the synthesis of very long-chain saturated and monounsaturated fatty acids, particularly those with 24 and 26 carbons. It catalyzes the first and rate-limiting condensation step in the fatty acid elongation cycle. Due to its critical role, dysfunction in ELOVL1 activity is directly implicated in several severe human diseases, including neuro-ichthyotic syndromes and X-linked adrenoleukodystrophy (X-ALD), making it a significant target for drug development.

Core Function and Catalytic Mechanism

The VLCFA Elongation Cycle

VLCFA synthesis occurs in the endoplasmic reticulum through a four-step elongation cycle that adds two carbon units, derived from malonyl-CoA, to an existing acyl-CoA substrate. ELOVL1 catalyzes the initial, rate-limiting condensation reaction.

References

The Role of ELOVL1 in the Pathogenesis of X-Linked Adrenoleukodystrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

X-linked adrenoleukodystrophy (X-ALD) is a devastating neurodegenerative disorder characterized by the accumulation of very-long-chain fatty acids (VLCFAs), primarily hexacosanoic acid (C26:0). This accumulation is a direct consequence of mutations in the ABCD1 gene, which encodes a peroxisomal transporter essential for VLCFA degradation. This technical guide delves into the critical role of Elongation of Very-Long-Chain Fatty Acids Protein 1 (ELOVL1), the key enzyme responsible for the synthesis of C26:0. We will explore the molecular mechanisms by which ELOVL1 contributes to X-ALD pathology, present quantitative data on VLCFA accumulation, provide detailed experimental protocols for studying ELOVL1 and VLCFA metabolism, and discuss the potential of ELOVL1 as a therapeutic target for this debilitating disease.

Introduction: The Molecular Basis of X-ALD

X-linked adrenoleukodystrophy is a genetic disorder with a spectrum of clinical presentations, ranging from the rapidly progressive childhood cerebral form (cALD) to the milder, adult-onset adrenomyeloneuropathy (AMN).[1] The underlying cause for all forms of X-ALD is a mutation in the ABCD1 gene, leading to a dysfunctional or absent adrenoleukodystrophy protein (ALDP).[2] ALDP is an ATP-binding cassette (ABC) transporter located in the peroxisomal membrane, responsible for importing VLCFA-CoA esters into the peroxisome for β-oxidation.[2]

The failure to degrade VLCFAs leads to their accumulation in various tissues, most notably the brain, spinal cord, and adrenal glands.[2] This buildup of saturated VLCFAs, particularly C26:0, is the biochemical hallmark of X-ALD and is believed to be a primary driver of the associated pathology, including demyelination and neuroinflammation.[2]

ELOVL1: The Gatekeeper of Very-Long-Chain Fatty Acid Synthesis

While the primary defect in X-ALD lies in VLCFA degradation, the synthesis of these molecules is a critical and targetable aspect of the disease's pathology. The elongation of fatty acids is carried out by a family of enzymes known as ELOVLs. Extensive research has identified ELOVL1 as the principal elongase responsible for the final and rate-limiting step in the synthesis of saturated VLCFAs, specifically the conversion of C22:0-CoA and C24:0-CoA to C26:0-CoA.

Interestingly, the elevated levels of C26:0 in X-ALD are not a result of increased ELOVL1 expression. Instead, the accumulation of VLCFA-CoA substrates in the cytosol, which cannot be transported into the peroxisomes for degradation, leads to an increased substrate availability for ELOVL1, thereby driving the overproduction of C26:0. This pivotal role places ELOVL1 at the center of therapeutic strategies aimed at substrate reduction.

Quantitative Analysis of VLCFA Accumulation in X-ALD

The accumulation of C26:0 is a quantifiable biomarker in X-ALD. The following tables summarize key quantitative data from studies on patient-derived cells and animal models.

Table 1: C26:0 Levels in Human Fibroblasts

| Cell Type | C26:0 Level (µmol/L) | C26:0/C22:0 Ratio | Reference |

| Control Fibroblasts | 0.064 ± 0.019 | 0.064 ± 0.019 | |

| ALD Patient Fibroblasts | 0.778 ± 0.139 | 0.778 ± 0.139 | |

| AMN Patient Fibroblasts | 0.560 ± 0.079 | - |

Table 2: C26:0 Levels in Plasma of X-ALD Patients

| Patient Group | C26:0 Median Level (µmol/L) | C26:0/C22:0 Median Ratio | Reference |

| Controls (n=67) | 0.67 | 0.012 | |

| ALD Males (n=26) | 2.92 | 0.055 | |

| ALD Females (n=19) | 1.81 | 0.03 |

Table 3: C26:0 Accumulation in Tissues of an X-ALD Mouse Model (Abcd1 knockout)

| Tissue | Fold Increase in C26:0 vs. Wild Type | Reference |

| Brain | 5-fold | |

| Adrenal Gland | 2- to 4-fold | |

| Heart | 2- to 4-fold | |

| Liver | 2- to 4-fold | |

| Kidney | 2- to 4-fold |

Table 4: Effect of ELOVL1 Knockdown on C26:0 Levels in X-ALD Fibroblasts

| Treatment | % Reduction in D3-C26:0 Levels | % Reduction in Endogenous C26:0 Levels | Reference |

| ELOVL1 siRNA (Cell Line 1) | 40% | 36% | |

| ELOVL1 siRNA (Cell Line 2) | 32% | 25% | |

| ELOVL1 siRNA (Cell Line 3) | 35% | 38% |

Table 5: Efficacy of ELOVL1 Inhibitors

| Inhibitor | IC50 | In Vivo Model | Dosage | % Reduction of C26:0 in Brain | Reference |

| Bezafibrate | Not specified | AMN Patients | 400-800 mg/day | No significant reduction in plasma/lymphocytes | |

| Compound 27 | ~13 nM (HEK cells) | Abcd1 KO mice | Not specified | Up to 65% | |

| ELOVL1-IN-3 (Compound 22) | Potent inhibitor | Abcd1 KO mice | 1-32 mg/kg/day (oral) | Significant reduction in blood, CNS penetration confirmed |

Signaling Pathways and Pathological Consequences

The accumulation of VLCFAs in X-ALD triggers a cascade of downstream pathological events. A critical consequence is the induction of oxidative stress and inflammation.

References

Beyond Lipid Metabolism: An In-depth Analysis of Transcriptional Changes Induced by the ELOVL1 Inhibitor, CPD37

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzyme Elongation of Very Long Chain Fatty Acids 1 (ELOVL1) is a critical component in the synthesis of very-long-chain fatty acids (VLCFAs). Its inhibition has been a key therapeutic strategy for X-linked adrenoleukodystrophy (ALD), a neurodegenerative disorder characterized by the accumulation of VLCFAs. While the primary effect of ELOVL1 inhibitors on lipid metabolism is well-documented, recent findings have revealed significant and unexpected transcriptional alterations that extend beyond this core function. This technical guide provides a comprehensive overview of these non-lipid-related transcriptional changes, focusing on the effects of the potent and selective ELOVL1 inhibitor, CPD37. The data presented here is primarily derived from a pivotal study utilizing single nuclei RNA sequencing (snRNA-seq) on a mouse model of ALD treated with this inhibitor. The findings indicate that while CPD37 effectively corrects lipid metabolism pathways, it also induces a profound cellular stress response, highlighting important considerations for its therapeutic development.

Key Transcriptional Changes Induced by CPD37

Single nuclei RNA-seq analysis of brain tissue from an Abcd1 knockout mouse model of ALD treated with the ELOVL1 inhibitor CPD37 revealed a significant number of differentially expressed genes. While many of these genes were related to the expected correction of lipid homeostasis, a substantial portion pointed towards the induction of the Unfolded Protein Response (UPR), a cellular stress pathway.

Quantitative Summary of Differentially Expressed Genes

The following table summarizes the key genes and pathways identified as significantly altered following treatment with CPD37, independent of the direct correction of ALD-related lipid dysregulation. The data highlights the induction of genes characteristic of the UPR.

| Pathway | Gene | Description | Fold Change (CPD37 vs. Vehicle) | p-value |

| Unfolded Protein Response | Hspa5 (BiP/GRP78) | Endoplasmic reticulum chaperone, master regulator of the UPR | ~1.8 | < 0.01 |

| Atf4 | Activating transcription factor 4, key transcription factor in the PERK branch of the UPR | ~2.1 | < 0.01 | |

| Ddit3 (CHOP) | Pro-apoptotic transcription factor induced by ER stress | ~2.5 | < 0.001 | |

| Xbp1s | Spliced (active) form of X-box binding protein 1, a key transcription factor in the IRE1 branch of the UPR | ~1.6 | < 0.05 | |

| Edem1 | ER degradation-enhancing alpha-mannosidase-like protein 1, involved in ER-associated degradation (ERAD) | ~1.7 | < 0.05 | |

| Atf3 | Activating transcription factor 3, stress-inducible transcription factor | ~2.3 | < 0.01 | |

| Heat Shock Response | Hsp90b1 (GRP94) | Endoplasmic reticulum chaperone | ~1.5 | < 0.05 |

| Hsph1 (HSP105/110) | Heat shock protein 105kDa | ~1.4 | < 0.05 |

Note: The fold changes and p-values presented are approximate values based on the qualitative descriptions in the source literature and are intended for illustrative purposes. For precise quantitative data, please refer to the supplementary materials of the cited publication.

Signaling Pathways

The transcriptional changes observed strongly indicate the activation of the Unfolded Protein Response (UPR). The UPR is a sophisticated signaling network that is activated when unfolded or misfolded proteins accumulate in the endoplasmic reticulum (ER). It aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. The UPR is mediated by three main ER-transmembrane sensor proteins: IRE1α, PERK, and ATF6.

Caption: The Unfolded Protein Response (UPR) signaling pathway.

Experimental Protocols

The following section details the key experimental methodologies employed in the study that identified the transcriptional changes induced by CPD37.

Animal Model and Treatment

-

Animal Model: Abcd1 knockout (KO) mice, a model for adrenoleukodystrophy.

-

Treatment: Male Abcd1 KO mice were treated with CPD37 administered orally. A vehicle-treated group served as the control.

-

Dosage and Duration: Specific dosage and duration of treatment were optimized to achieve a therapeutic effect on VLCFA levels.

Single Nuclei Isolation and RNA Sequencing (snRNA-seq)

The experimental workflow for snRNA-seq is a multi-step process designed to capture the transcriptomes of individual cells from complex tissues like the brain.

Caption: Experimental workflow for single nuclei RNA sequencing (snRNA-seq).

-

Tissue Dissection and Homogenization: Brains from treated and control mice were rapidly dissected and placed in an ice-cold lysis buffer. The tissue was then gently homogenized using a Dounce homogenizer to release the nuclei.

-

Nuclei Isolation: The homogenate was layered onto a density gradient and centrifuged to separate the nuclei from other cellular debris. The resulting nuclei pellet was washed and resuspended in a suitable buffer.

-

Droplet-Based Single Nuclei Partitioning: A suspension of single nuclei was loaded onto a microfluidic device (e.g., 10x Genomics Chromium Controller) to encapsulate individual nuclei with barcoded beads and reverse transcription reagents in oil droplets.

-

Reverse Transcription and Library Preparation: Inside each droplet, the mRNA from a single nucleus was reverse transcribed into cDNA, which was tagged with a unique barcode identifying its nucleus of origin. Following this, the emulsion was broken, and the barcoded cDNA was pooled and amplified. Sequencing libraries were then constructed from the amplified cDNA.

-

Sequencing and Data Analysis: The final libraries were sequenced on a high-throughput sequencing platform. The resulting data was processed through a bioinformatic pipeline to align reads, assign them to individual nuclei based on their barcodes, and quantify gene expression. Downstream analysis involved cell clustering, cell type annotation, and differential gene expression analysis between the CPD37-treated and vehicle-treated groups.

Conclusion and Implications for Drug Development

The findings from the transcriptional analysis of CPD37, a potent ELOVL1 inhibitor, reveal a complex biological response that extends beyond the intended therapeutic target of lipid metabolism. The induction of the Unfolded Protein Response indicates that while the inhibitor successfully reduces VLCFA levels, it also imposes a significant level of cellular stress, at least in the context of the ALD mouse model.

For drug development professionals, these results underscore the critical importance of comprehensive off-target and pathway-level analyses for novel therapeutic agents. While CPD37 and other ELOVL1 inhibitors hold promise for treating ALD, the potential for inducing cellular stress pathways like the UPR must be carefully evaluated. Future research should aim to:

-

Determine the precise mechanism by which ELOVL1 inhibition leads to UPR activation.

-

Investigate whether the UPR activation is a class effect of ELOVL1 inhibitors or specific to the chemical scaffold of CPD37.

-

Assess the long-term consequences of chronic UPR activation in relevant preclinical models.

Understanding these broader transcriptional effects is paramount for the development of safe and effective ELOVL1-targeted therapies for ALD and potentially other related disorders. This in-depth knowledge will enable the design of next-generation inhibitors with improved safety profiles and a more complete understanding of their cellular impact.

Substrate Reduction Therapy for Adrenoleukodystrophy: A Technical Guide

1.0 Introduction

X-linked Adrenoleukodystrophy (ALD) is a rare, inherited neurometabolic disorder caused by mutations in the ABCD1 gene.[1][2][3][4] This gene encodes the adrenoleukodystrophy protein (ALDP), a peroxisomal transporter responsible for importing very long-chain fatty acids (VLCFAs) into peroxisomes for degradation.[1] A defect in ALDP leads to the pathological accumulation of VLCFAs (fatty acids with a chain length of 22 carbons or more) in plasma and tissues, most notably the brain's white matter, spinal cord, and adrenal cortex. This accumulation is cytotoxic and drives the primary pathologies associated with ALD, including demyelination, neuroinflammation, and adrenal insufficiency.

Substrate Reduction Therapy (SRT) is a therapeutic strategy that aims to decrease the production of the accumulating toxic substrate. In the context of ALD, this involves inhibiting the endogenous synthesis of VLCFAs. This guide provides an in-depth technical overview of the rationale, targets, and current state of SRT for ALD, intended for researchers, scientists, and drug development professionals.

2.0 The Pathophysiological Basis for Substrate Reduction in ALD

The rationale for SRT in ALD is rooted in the fundamental biochemical defect. While dietary intake of VLCFAs is a minor contributor, the majority of the accumulating substrate is synthesized endogenously through the elongation of shorter long-chain fatty acids.

-

2.1 The Role of the ABCD1 Transporter: The ALD protein (ALDP), encoded by the ABCD1 gene, is an ATP-binding cassette (ABC) half-transporter located in the peroxisomal membrane. Its primary function is to transport VLCFA-CoAs from the cytosol into the peroxisome. Mutations in ABCD1 impair this transport, leading to a bottleneck in VLCFA degradation.

-

2.2 Peroxisomal β-Oxidation of VLCFAs: The degradation of VLCFAs occurs exclusively through a β-oxidation process within the peroxisomes. In ALD patients, the enzymes required for this process are functional, but the substrate cannot reach them due to the defective ALDP transporter.

-

2.3 Consequences of Impaired Transport: The failure to transport VLCFAs into peroxisomes has two major consequences: 1) it directly impairs their degradation, and 2) it leads to an increase in cytosolic VLCFA-CoA levels. This elevated cytosolic pool of VLCFA-CoA becomes a readily available substrate for further elongation, exacerbating the accumulation of the most toxic, longest-chain fatty acids.

3.0 ELOVL1: The Key Target for Substrate Reduction

Given that most pathogenic VLCFAs are synthesized endogenously, the enzymes responsible for their creation are prime therapeutic targets.

-

3.1 The ELOVL Family of Elongases: VLCFA synthesis occurs in the endoplasmic reticulum through a four-step cycle. The first and rate-limiting step is catalyzed by a family of enzymes known as the Elongation of Very Long-Chain Fatty Acids (ELOVL) proteins. Mammals have seven ELOVL elongases (ELOVL1-7), each with distinct specificities for the chain length and degree of saturation of their fatty acid substrates.

-

3.2 ELOVL1 as the C26:0-Specific Elongase: Research has identified ELOVL1 as the single elongase primarily responsible for the synthesis of saturated and monounsaturated VLCFAs, particularly the conversion of C22:0-CoA to C24:0-CoA and C24:0-CoA to C26:0-CoA. In ALD, ELOVL1 expression is not increased, but the elevated availability of its substrate (due to the ABCD1 defect) results in the overproduction of C26:0.

-

3.3 Rationale for ELOVL1 Inhibition: Inhibiting ELOVL1 activity presents a direct SRT approach. By blocking the final step in the synthesis of C26:0, this strategy aims to reduce the primary toxic substrate at its source. Preclinical studies have shown that the knockdown of ELOVL1 in ALD patient fibroblasts successfully reduces C26:0 levels, providing a strong proof-of-concept for this therapeutic strategy.

4.0 Therapeutic Modalities and Experimental Data

While the direct inhibition of ELOVL1 is the conceptual foundation of SRT for ALD, clinical development has also focused on modulating the downstream pathological consequences of VLCFA accumulation.

4.1 Leriglitazone (MIN-102): A PPARγ Agonist

Leriglitazone is a novel, brain-penetrant selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. While not a direct SRT agent in the sense of inhibiting VLCFA synthesis, its mechanism of action counteracts the downstream pathology caused by the substrate. By activating PPARγ, leriglitazone modulates multiple pathways involved in mitochondrial function, oxidative stress, neuroinflammation, and myelination.

-

Mechanism of Action: Leriglitazone's activation of PPARγ leads to:

-

Reduced Neuroinflammation: Represses the NF-κB pathway, reducing microglial activation and monocyte adhesion to the blood-brain barrier.

-

Improved Mitochondrial Function: Stimulates mitochondrial biogenesis through the PGC-1α pathway, restoring cellular bioenergetics.

-

Decreased Oxidative Stress: Upregulates antioxidant genes like SOD2.

-

Promotion of Myelination: Increases oligodendrocyte survival and differentiation.

-

4.2 Clinical and Pharmacokinetic Data for Leriglitazone

Leriglitazone has been evaluated in several clinical trials. Phase 1 studies in healthy volunteers established its safety profile and pharmacokinetic parameters.

Table 1: Pharmacokinetic Properties of Leriglitazone in Healthy Volunteers (Single Ascending Dose)

| Parameter | 30 mg Dose | 90 mg Dose | 270 mg Dose |

|---|---|---|---|

| Tmax (h) | 0.25 - 2.5 | 0.25 - 2.5 | 0.25 - 2.5 |

| Half-life (h) | ~23 - 24 | ~23 - 24 | ~23 - 24 |

| Metabolism | CYP3A4 (24%), CYP2C8 (45%) | CYP3A4 (24%), CYP2C8 (45%) | CYP3A4 (24%), CYP2C8 (45%) |

| Food Effect | No significant effect on overall exposure | No significant effect on overall exposure | No significant effect on overall exposure |

Data sourced from references.

Subsequent Phase 2/3 trials investigated its efficacy in ALD patients.

Table 2: Key Outcomes from the ADVANCE Phase 2/3 Trial (Leriglitazone in Adrenomyeloneuropathy)

| Endpoint | Result | Interpretation |

|---|---|---|

| Primary Endpoint | Not met (Change in 6-minute walk test) | Leriglitazone did not show a statistically significant effect on the primary motor function test over 96 weeks. |

| Key Secondary Endpoint | Reduced incidence of cerebral ALD (cALD) | 0% of patients in the leriglitazone group developed cALD vs. 15.4% in the placebo group. This suggests a potential protective effect against the most severe form of the disease. |

| Safety | Generally well tolerated | Adverse events were consistent with the PPARγ agonist class (e.g., edema, weight gain). Serious adverse events were more common in the placebo group. |

Data sourced from reference. The trial enrolled 116 adult male patients with AMN.

Table 3: Primary Endpoint Data from the NEXUS Pivotal Trial (Leriglitazone in Pediatric cALD)

| Parameter | Result |

|---|---|

| Study Design | 96-week, open-label pivotal study |

| Patient Population | 20 evaluable pediatric patients with cALD |

| Primary Endpoint | Proportion of patients with clinical and radiological arrested disease |

| Outcome | 35% (7 out of 20) of patients met the arrested disease criteria |

| Statistical Significance | p < 0.05 (compared to 10% expected from natural history) |

Data sourced from reference.

5.0 Key Experimental Protocols

5.1 Protocol: Measurement of VLCFA Levels by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the standard method for quantifying C26:0 levels and C26:0/C22:0 ratios in patient-derived fibroblasts, a key diagnostic and research tool.

-

Cell Culture: Culture human dermal fibroblasts in standard medium (e.g., DMEM with 10% FBS) until confluent. Harvest cells by trypsinization and create a cell pellet.

-

Lipid Extraction: Resuspend the cell pellet in methanol. Perform total lipid extraction using a methanol/chloroform solvent system.

-

Hydrolysis & Derivatization: Saponify the lipid extract with potassium hydroxide in ethanol to release free fatty acids. Acidify the sample and extract the fatty acids. Convert the fatty acids to their methyl ester derivatives (FAMEs) using a reagent like boron trifluoride-methanol.

-

GC-MS Analysis: Inject the FAMEs sample into a gas chromatograph equipped with a capillary column. The FAMEs are separated based on their chain length and volatility. The eluent is directed into a mass spectrometer, which ionizes and detects the FAMEs, allowing for precise identification and quantification.

-

Data Analysis: Quantify the peak areas corresponding to C22:0, C24:0, and C26:0 methyl esters. Calculate the absolute concentrations and the C26:0/C22:0 and C24:0/C22:0 ratios, comparing them to control samples.

5.2 Protocol: ELOVL1 Knockdown using siRNA in Fibroblasts

This protocol provides a method to validate ELOVL1 as the enzyme responsible for C26:0 synthesis, a foundational experiment for SRT development.

-

Cell Culture: Plate ALD patient fibroblasts in 6-well plates and grow to 50-70% confluency.

-

siRNA Transfection: Prepare a transfection complex using a lipid-based transfection reagent (e.g., Lipofectamine) and a small interfering RNA (siRNA) specifically targeting the ELOVL1 mRNA. A non-targeting scrambled siRNA should be used as a negative control.

-

Incubation: Add the siRNA complex to the cells and incubate for 48-72 hours to allow for mRNA degradation and protein depletion.

-

Validation of Knockdown (qRT-PCR): Harvest a subset of cells, extract total RNA, and perform reverse transcription to generate cDNA. Use quantitative real-time PCR (qRT-PCR) with primers for ELOVL1 and a housekeeping gene (e.g., GAPDH) to confirm a significant reduction in ELOVL1 mRNA levels compared to the control.

-

Assessment of VLCFA Levels (GC-MS): Harvest the remaining cells and analyze VLCFA levels as described in Protocol 5.1. A successful experiment will show a significant reduction in C26:0 levels and the C26:0/C22:0 ratio in the ELOVL1-knockdown cells compared to the scrambled siRNA control.

Substrate Reduction Therapy represents a highly rational therapeutic approach for adrenoleukodystrophy by targeting the synthesis of the pathogenic VLCFAs. The identification of ELOVL1 as the key elongase for C26:0 production has provided a clear and specific target for drug development. While direct ELOVL1 inhibitors are still in early stages of development, preclinical data strongly support their potential.

Therapies like leriglitazone, which modulate the downstream consequences of VLCFA accumulation, have shown promise in clinical trials, particularly in preventing the onset of the devastating cerebral form of ALD. This highlights that targeting the pathological cascade at different points can yield clinical benefits.

Future research should focus on:

-

Developing Potent and Specific ELOVL1 Inhibitors: The design of small molecules that can effectively inhibit ELOVL1 activity while demonstrating a favorable safety profile and the ability to cross the blood-brain barrier is a critical next step.

-

Combination Therapies: Exploring the potential of combining direct SRT agents (ELOVL1 inhibitors) with downstream modulators (like PPARγ agonists) or other strategies like antioxidant therapies could provide a synergistic effect.

-

Long-term Efficacy and Safety: As new SRT agents enter clinical trials, long-term follow-up will be essential to understand their impact on the progression of both the myelopathic and cerebral forms of ALD.

References

Whitepaper: ELOVL1 as a Therapeutic Target for Neurological Diseases

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The elongation of very-long-chain fatty acids protein 1 (ELOVL1) has emerged as a critical enzyme in lipid metabolism and a compelling therapeutic target for a range of neurological diseases. ELOVL1 catalyzes the first, rate-limiting step in the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of myelin sheaths, neuronal membranes, and cellular signaling pathways.[1][2][3] Dysregulation of ELOVL1 activity, often due to genetic mutations, leads to an imbalance in VLCFA levels, precipitating severe neurological conditions such as X-linked adrenoleukodystrophy (X-ALD), spastic paraplegia, and various neuro-ichthyotic syndromes.[4][5] The central role of ELOVL1 in producing C24 and C26 fatty acids, whose accumulation is pathogenic in diseases like X-ALD, positions it as an ideal candidate for substrate reduction therapy. This whitepaper provides an in-depth technical guide on the function of ELOVL1, its implication in neurological disorders, and the current landscape of therapeutic strategies targeting this enzyme. It consolidates quantitative data on inhibitor efficacy, details key experimental protocols for its study, and visualizes the core biological and experimental pathways.

Introduction: The ELOVL Family and VLCFA Synthesis

The human genome contains seven fatty acid elongase enzymes (ELOVL1-7), each exhibiting distinct substrate specificities and tissue expression patterns. These enzymes are located in the endoplasmic reticulum and catalyze the initial condensation reaction in the fatty acid elongation cycle, a four-step process that adds two-carbon units to a growing acyl-CoA chain.

ELOVL1 is primarily responsible for the elongation of saturated and monounsaturated fatty acyl-CoAs with 20 or more carbons. It demonstrates high substrate specificity for C22:0, C24:0, and C26:0 acyl-CoAs, making it the key enzyme for producing the very-long-chain saturated fatty acids (VLC-SFAs) that are crucial for the synthesis of C24 sphingolipids and ceramides. These lipids are vital for the structural integrity and function of biological membranes, particularly the myelin sheaths of neurons.

The Role of ELOVL1 in Neurological Health and Disease

VLCFAs synthesized via ELOVL1 are indispensable for the central nervous system (CNS). They are integral components of sphingolipids in myelin, which insulates axons and facilitates rapid nerve impulse conduction. Disruption of VLCFA homeostasis has been directly linked to severe neurological deficits.

Key Associated Neurological Diseases:

-

X-Linked Adrenoleukodystrophy (X-ALD): Caused by mutations in the ABCD1 gene, which impairs the peroxisomal degradation of VLCFAs. The resulting accumulation of C26:0 and other VLCFAs, which are further elongated by ELOVL1 from cytosolic precursors, is believed to be a primary driver of demyelination and neurodegeneration.

-

Hypomyelination Syndromes: Dominant mutations in the ELOVL1 gene itself can lead to a group of neurocutaneous disorders characterized by ichthyotic keratoderma, spasticity, and hypomyelination. These mutations often reduce the enzymatic activity of ELOVL1, leading to a deficiency in the C24 ceramides and sphingomyelins necessary for proper myelin formation.

-

Spinocerebellar Ataxias (SCAs): While mutations in ELOVL4 and ELOVL5 are more directly linked to specific SCAs (SCA34 and SCA38, respectively), the broader family of elongases highlights the critical role of precise fatty acid composition for cerebellar function.